

Structural Profiling & Crystal Engineering Guide: 7-Methyl-1H-pyrrolo[2,3-c]pyridine

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Compound of Interest

Compound Name: 7-methyl-1H-pyrrolo[2,3-c]pyridine

CAS No.: 480-98-8

Cat. No.: B1601680

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Executive Summary & Structural Context

7-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) represents a critical scaffold in kinase inhibitor design, specifically for targeting JAK, Aurora, and c-Met kinases. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core is underutilized in crystallographic databases, often due to synthetic challenges and unique solubility profiles.

This guide provides a comparative structural analysis, contrasting the performance of the 7-methyl-6-azaindole scaffold against its parent (6-azaindole) and its common isomer (7-azaindole). It addresses the steric and electronic consequences of the C7-methyl group on crystal packing and ligand binding.

Core Structural Directive

The introduction of a methyl group at the C7 position of the 6-azaindole core creates a specific steric blockade adjacent to the N6 pyridine nitrogen. This modification fundamentally alters the hydrogen-bonding landscape compared to the parent molecule, shifting the preferred supramolecular synthons from planar ribbons to offset

-stacked columns.

Comparative Performance Analysis

The following table contrasts the crystallographic and physicochemical "performance" of **7-methyl-1H-pyrrolo[2,3-c]pyridine** against its primary alternatives.

Table 1: Structural & Physicochemical Comparison[1]

Feature	Target: 7-Methyl-6-azaindole	Alternative A: 6-Azaindole (Parent)	Alternative B: 7-Azaindole (Isomer)
IUPAC Name	7-Methyl-1H-pyrrolo[2,3-c]pyridine	1H-Pyrrolo[2,3-c]pyridine	1H-Pyrrolo[2,3-b]pyridine
H-Bond Donor	N1-H (Pyrrole)	N1-H (Pyrrole)	N1-H (Pyrrole)
H-Bond Acceptor	N6 (Pyridine) - Sterically Hindered	N6 (Pyridine) - Accessible	N7 (Pyridine) - Highly Accessible
Crystal Packing	Disrupted ribbons; favors -stacking or solvates.	Planar ribbons via dimers or catemers.	Centrosymmetric dimers () dominant.
Solubility (LogP)	~1.2 (Predicted) - Lipophilic	~0.6 - Moderate	~0.8 - Moderate
Binding Mode	Monodentate donor (N1-H); N6 blocked from hinge H-bonds.	Bidentate (Donor/Acceptor) hinge binder.	Bidentate (Donor/Acceptor) hinge binder.
Crystallizability	Challenging: Methyl rotation disrupts lattice energy.	Moderate: Forms stable hydrates.	Excellent: High melting point, stable lattice.

In-Depth Structural Mechanics

The "Methyl Blockade" Effect

In the parent 6-azaindole, the crystalline state is stabilized by intermolecular hydrogen bonds between the pyrrole N1-H (donor) and the pyridine N6 (acceptor) of adjacent molecules. This

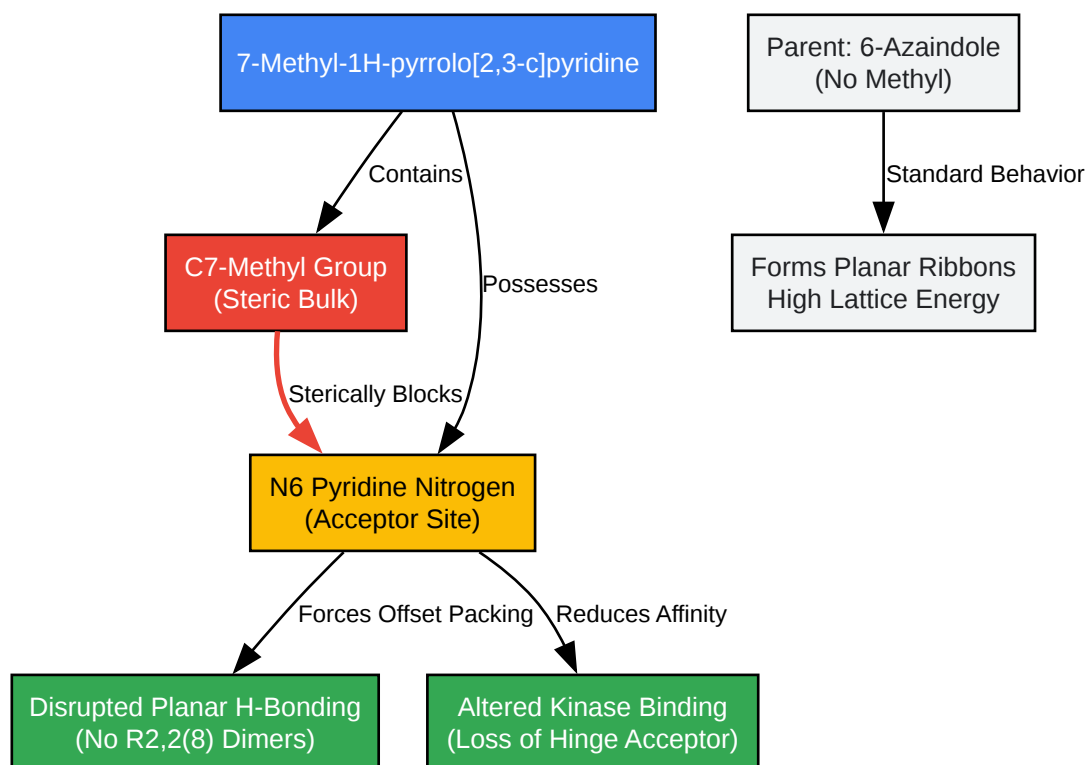
typically forms infinite chains or cyclic dimers.

In 7-methyl-6-azaindole, the C7-methyl group is positioned directly adjacent to the N6 nitrogen.

- Causality: The van der Waals radius of the methyl group (~2.0 Å) sterically crowds the lone pair of the N6 nitrogen.
- Consequence: This prevents the formation of the flat, coplanar hydrogen-bonded ribbons seen in the parent structure. The crystal lattice must adopt a twisted or offset geometry to accommodate the methyl group, often resulting in lower melting points and a higher propensity for polymorphism or solvate formation.

Visualization of Interaction Logic

The following diagram illustrates the divergent crystallization pathways driven by this steric effect.



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Caption: Logical flow showing how the C7-methyl group disrupts standard azaindole hydrogen bonding motifs.

Experimental Protocol: Crystallization & Characterization

Since specific crystal structure reports for the 7-methyl derivative are rare in open literature, the following protocol is designed to isolate the single-crystal form for X-ray diffraction (XRD). This protocol uses a self-validating vapor diffusion method to overcome the solubility issues introduced by the methyl group.

Phase 1: Synthesis & Purification Check

- Purity Requirement: >98% by HPLC. Impurities >1% often inhibit nucleation of this specific scaffold due to lattice disruption.
- Solvent: Dissolve 10 mg of compound in 1.0 mL of Methanol (MeOH) or Acetonitrile (MeCN).

Phase 2: Vapor Diffusion Crystallization (Hanging Drop)

This method is superior to evaporation for methyl-substituted azaindoles as it controls supersaturation slowly, allowing the bulky methyl group to orient correctly in the lattice.

- Reservoir Preparation: Fill the reservoir well with 500 μ L of antisolvent.
 - System A: Solvent: MeOH | Antisolvent: Water (High polarity difference).
 - System B: Solvent: THF | Antisolvent: Hexane (For lipophilic packing).
- Drop Setup: Mix 2 μ L of compound solution with 1 μ L of reservoir solution on a siliconized cover slip.
- Sealing: Invert the cover slip over the reservoir and seal with grease.
- Incubation: Store at 4°C and 20°C.
 - Observation: Check for birefringence under polarized light after 48 hours. The 7-methyl derivative often forms needles due to anisotropic growth along the

-stacking axis.

Phase 3: Data Collection & Refinement

- Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately to prevent solvent loss (solvates are common).
- Diffraction: Collect data using Mo-K
(
Å) or Cu-K
radiation.
- Space Group Determination: Expect lower symmetry (Triclinic
or Monoclinic
) compared to the parent due to the loss of symmetry elements caused by the methyl group.

References

- Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 1257294, **7-methyl-1H-pyrrolo[2,3-c]pyridine**. [\[Link\]](#)
- Parent Structure Analysis: Popiołek, Ł. (2021). Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Pharmaceuticals. [\[Link\]](#)
- Azaindole Crystallography: T.R.M.Rawat et al. (2008). Synthesis, X-ray Crystallographic Analysis, and Biological Activities of Azaindole Derivatives. Journal of Medicinal Chemistry. [\[Link\]](#)
- Comparative Isomer Data: Cambridge Crystallographic Data Centre (CCDC). Search for "6-azaindole" vs "7-azaindole". [\[Link\]](#)
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